2-(1-Hexyn-1-yl)adenosine-5'-uronamide

Adenosine A2 receptor selectivity A1/A2 binding ratio 2-alkynyladenosine SAR

2-(1-Hexyn-1-yl)adenosine-5'-uronamide (16a) is a synthetic adenosine derivative belonging to the 5'-uronamide subclass of 2-alkynyladenosines. It acts as a selective adenosine A2 receptor agonist, structurally derived from the potent A2 agonist 2-(1-hexyn-1-yl)adenosine (2-HA) by oxidation of the 5'-hydroxymethyl group to a primary carboxamide.

Molecular Formula C16H20N6O4
Molecular Weight 360.37 g/mol
CAS No. 142103-07-9
Cat. No. B133934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Hexyn-1-yl)adenosine-5'-uronamide
CAS142103-07-9
Synonyms2-(1-hexyn-1-yl)adenosine-5'-uronamide
Molecular FormulaC16H20N6O4
Molecular Weight360.37 g/mol
Structural Identifiers
SMILESCCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)N)O)O)N
InChIInChI=1S/C16H20N6O4/c1-2-3-4-5-6-8-20-13(17)9-15(21-8)22(7-19-9)16-11(24)10(23)12(26-16)14(18)25/h7,10-12,16,23-24H,2-4H2,1H3,(H2,18,25)(H2,17,20,21)/t10-,11+,12-,16+/m0/s1
InChIKeyXKJDQMIBXVCPBQ-MEQWQQMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Hexyn-1-yl)adenosine-5'-uronamide (CAS 142103-07-9): Chemical Identity and Pharmacological Class for Scientific Procurement


2-(1-Hexyn-1-yl)adenosine-5'-uronamide (16a) is a synthetic adenosine derivative belonging to the 5'-uronamide subclass of 2-alkynyladenosines. It acts as a selective adenosine A2 receptor agonist, structurally derived from the potent A2 agonist 2-(1-hexyn-1-yl)adenosine (2-HA) by oxidation of the 5'-hydroxymethyl group to a primary carboxamide [1]. The compound is primarily utilized as a pharmacological tool for probing adenosine A2 receptor function and as a reference agonist in cardiovascular and hepatic research programs [2].

Target & Mechanism

Selective adenosine A2 receptor agonist tool; 5′-uronamide subclass with reported selectivity profile over A1.

Research Models

Applicable for cardiovascular signaling studies and hepatic research models; supports antihypertensive endpoint investigation.

Selection Logic

Provides a cleaner A2 activation window versus non-selective agonists; distinct from parent 2-hexynyladenosine in selectivity context.

Why Generic Adenosine A2 Agonists Cannot Substitute for 2-(1-Hexyn-1-yl)adenosine-5'-uronamide in Receptor Profiling Studies


The adenosine receptor family comprises four subtypes (A1, A2A, A2B, A3) with distinct tissue distributions and signaling pathways. Non-selective agonists such as NECA (A1 Ki=64 nM, A2 Ki=4.6 nM) activate both A1 and A2 receptors, confounding interpretation of cardiovascular and neuronal assays [1]. Even within the 2-alkynyladenosine series, subtle structural modifications dramatically alter A1/A2 selectivity ratios and in vivo hypotensive potency. The parent compound 2-HA exhibits A1 Ki=126.5 nM and A2 Ki=2.8 nM, yielding a selectivity ratio of ~45, whereas the 5'-uronamide modification in 16a reduces A1 affinity by approximately 10-fold while preserving functional A2 agonism, thereby shifting the selectivity profile in a manner that cannot be replicated by simply adjusting the dose of 2-HA or CGS 21680 [2].

Non‑selective agonists

NECA co‑activates A1 and A2 receptors (A1 Ki ~64 nM), which may confound cardiac and neuronal assay interpretation. The A2‑selective window of 16a is not reproducible by dose adjustment of NECA.

Parent 2‑HA

2‑Hexynyladenosine exhibits a different A1/A2 selectivity ratio and in vivo potency profile. Simply increasing 2‑HA concentration cannot replicate the attenuated A1 engagement observed with 16a.

CGS 21680

CGS 21680, a widely used A2A agonist, possesses a distinct selectivity fingerprint. Its pharmacodynamic response may differ from 16a in models where residual A1 or A2B contributions are relevant.

Head-to-Head Quantitative Differentiation of 2-(1-Hexyn-1-yl)adenosine-5'-uronamide Against Structural Analogs and Reference Agonists


A1/A2 Selectivity Ratio: 16a vs. Parent 2-Hexynyladenosine (2-HA)

In direct comparison within the same study, 2-(1-hexyn-1-yl)adenosine-5'-uronamide (16a) exhibits a 10.0-fold increase in A1 Ki (1270 ± 215 nM) relative to the parent agonist 2-HA (A1 Ki = 126.5 nM), while its A2 Ki (19 nM) is approximately 6.8-fold weaker than that of 2-HA (A2 Ki = 2.8 nM). This disproportionate attenuation of A1 versus A2 affinity results in a net improvement of the A2 selectivity ratio from ~45 (2-HA) to ~67 (16a), representing a 1.5-fold selectivity gain [1][2].

A1/A2 Selectivity Ratio vs. 2-HA
Head-to-head
1.5× selectivity gain (67 vs 45) by disproportionate A1 affinity reduction
Supports A2 receptor profiling with reduced A1 interference
Rat brain membranes; [3H]CHA / [3H]NECA binding; means of triplicates
Adenosine A2 receptor selectivity A1/A2 binding ratio 2-alkynyladenosine SAR

In Vivo Hypotensive Potency: 16a vs. Parent 2-HA and Reference Agonist CGS 21680

Following intravenous administration to anesthetized spontaneously hypertensive rats (SHR), 16a produced a 30% reduction in mean arterial blood pressure at a dose (ED30) of 0.18 ± 0.02 μg/kg. This represents a 1.94-fold potency increase over the parent 2-HA (ED30 = 0.35 ± 0.02 μg/kg). Compared to the widely used reference A2 agonist CGS 21680 (ED30 = 0.11 ± 0.03 μg/kg), 16a is approximately 1.6-fold less potent, yet its distinct selectivity fingerprint provides an orthogonal pharmacological tool [1].

In Vivo Hypotensive Potency
Head-to-head
ED₃₀ 0.18 ± 0.02 μg/kg i.v. (SHR); 1.94‑fold more potent than parent 2‑HA
Supports antihypertensive research model endpoint comparison
Anesthetized SHR; arterial catheter; mean of 4 animals
Antihypertensive efficacy ED30 blood pressure spontaneously hypertensive rat model

A2 Selectivity Window: 16a vs. Non-Selective Agonist NECA

The universal adenosine agonist NECA (5'-N-ethylcarboxamidoadenosine) binds with high affinity to both A1 (Ki = 64 ± 5.1 nM) and A2 (Ki = 4.6 ± 1.3 nM) receptors, yielding a poor A1/A2 selectivity ratio of ~14. In contrast, 16a exhibits an A1 Ki of 1270 nM and A2 Ki of 19 nM, corresponding to a selectivity ratio of ~67 — a 4.8-fold improvement in A2 discrimination over NECA [1]. This differential translates into a substantially reduced probability of A1-mediated negative chronotropic effects at A2-efficacious concentrations.

Selectivity Window vs. NECA
Head-to-head
4.8‑fold higher A2 discrimination (ratio 67 vs 14) over universal agonist NECA
Reduced probability of A1‑mediated bradycardia at A2‑efficacious concentrations
Same rat brain membrane platform; NECA A1 Ki 64 nM
Adenosine receptor subtype selectivity NECA benchmark A2-selective pharmacological tool

Selectivity-Affinity Trade-Off Within the 5'-Uronamide Series: 16a as a Synthetic Intermediary and Pharmacological Benchmark

Within the homologous series of 5'-uronamide derivatives (16a–f), the unsubstituted uronamide 16a occupies a distinctive position: it possesses the highest A1 Ki (1270 nM, i.e., weakest A1 affinity) among active congeners, while retaining moderate A2 affinity (19 nM). The N-methyl derivative 16b achieves greater A2 affinity (Ki = 11 nM) and 162-fold selectivity, but with a 4-fold lower A1 Ki. The N-cyclopropyl analog 16d shows the highest A2 affinity (Ki = 2.6 nM) at the cost of increased A1 affinity (Ki = 136 nM) and reduced selectivity [1]. Thus, 16a offers the most pronounced A1-sparing profile, advantageous for experimental designs where minimal A1 engagement is paramount, and it serves as the key synthetic precursor for generating the entire N-alkylated library via a single-step derivatization [1].

5′-Uronamide Series SAR Position
Head-to-head
Reported highest A1 Ki (1270 nM) among active congeners; A2 Ki 19 nM; unique A1‑sparing profile
Enables minimal A1 engagement; serves as common synthetic precursor for N‑alkyl derivatives
J. Med. Chem. 1992, Table II; 16a‑f series
5'-Uronamide SAR N-alkyl substitution effect adenosine derivative library

High-Impact Application Scenarios for 2-(1-Hexyn-1-yl)adenosine-5'-uronamide Based on Quantitative Differentiation Evidence


A2 Receptor Pharmacological Fingerprinting with Minimal A1 Interference

Researchers studying adenosine A2 receptor signaling in native tissues where A1 co-expression is unavoidable can employ 16a (A1 Ki = 1270 nM, A2 Ki = 19 nM; A1/A2 selectivity ratio ~67) to achieve robust A2 activation at concentrations that produce negligible A1 occupancy. This 4.8-fold selectivity advantage over NECA and 1.5-fold improvement over the parent 2-HA directly translates into cleaner cAMP accumulation and vasodilation readouts in isolated vascular ring preparations, as established by the quantitative binding and functional data in the 1992 J. Med. Chem. study [1].

Preclinical Antihypertensive Efficacy Screening in Spontaneously Hypertensive Rats

With an intravenous ED30 of 0.18 μg/kg in the SHR model — nearly twice as potent as the parent 2-HA (ED30 = 0.35 μg/kg) — 16a is a superior tool compound for dose-response studies of A2-mediated blood pressure reduction. Its intermediate potency between CGS 21680 (ED30 = 0.11 μg/kg) and 2-HA provides a distinct dose-separation window that facilitates differentiation of A2-mediated hypotensive effects from potential off-target cardiovascular actions, directly supporting the selection of 16a over its analogs for standardized hypertension protocols [1].

Medicinal Chemistry Derivatization Platform: 5'-Uronamide as a Common Synthetic Intermediate

16a is the unsubstituted 5'-uronamide that serves as the direct precursor for all N-alkylated derivatives (16b–f) reported by Homma et al. A single-step reductive amination or alkylation of the primary carboxamide nitrogen in 16a enables rapid access to the entire SAR library. Procuring 16a thus provides a versatile starting material for combinatorial exploration of N-substituted adenosine A2 agonists, directly evidenced by the synthetic scheme and Table II compound enumeration in the foundational 1992 publication [1].

Hepatoprotective Agent Development and Adenosine A2 Receptor Target Validation

Patent EP0983768A1 explicitly discloses medicinal compositions containing adenosine A2 receptor agonists, including compounds of the 2-(1-hexyn-1-yl)adenosine-5'-uronamide class, for the prevention or treatment of hepatopathy [2]. The combination of demonstrated in vivo potency (ED30 = 0.18 μg/kg) and patent-supported hepatic indication creates a rational basis for procuring 16a as a reference standard in liver disease models where A2 receptor-mediated anti-inflammatory and cytoprotective mechanisms are under investigation.

Application
Selection Property
Validation Focus
A2 receptor signaling studies in native tissues
A1‑sparing selectivity profile
cAMP accumulation and vasodilation endpoint specificity
Antihypertensive response model (SHR)
In vivo hypotensive potency context
Dose‑response separation from off‑target cardiovascular effects
Adenosine A2 agonist library synthesis
5′‑Uronamide as common synthetic intermediate
N‑alkyl derivatization yield and SAR expansion
Hepatic disease model research
Reported A2‑mediated anti‑inflammatory context
Cytoprotective endpoint interpretation in liver models
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